N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide
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Overview
Description
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide is a chemical compound with the molecular formula C24H26N4O2 and a molecular weight of 402.49 g/mol . This compound is known for its unique structure, which includes two aminomethylphenyl groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide typically involves the reaction of 4-(aminomethyl)benzylamine with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The products depend on the nucleophile used but can include substituted amines or other functionalized derivatives.
Scientific Research Applications
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds with target molecules, while the benzene-1,4-dicarboxamide core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(aminomethyl)benzene: A simpler compound with similar aminomethyl groups but lacking the dicarboxamide core.
Terephthaloyl chloride: A precursor used in the synthesis of N1,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide.
4-(Aminomethyl)benzylamine: Another precursor with similar functional groups.
Uniqueness
N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide is unique due to its combination of aminomethyl groups and a benzene-1,4-dicarboxamide core. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
403735-00-2 |
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Molecular Formula |
C24H26N4O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-N,4-N-bis[[4-(aminomethyl)phenyl]methyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H26N4O2/c25-13-17-1-5-19(6-2-17)15-27-23(29)21-9-11-22(12-10-21)24(30)28-16-20-7-3-18(14-26)4-8-20/h1-12H,13-16,25-26H2,(H,27,29)(H,28,30) |
InChI Key |
KORKEDQLQCTFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)CN |
Origin of Product |
United States |
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